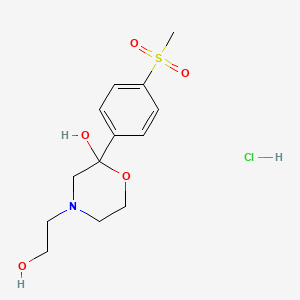
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a morpholine ring, a hydroxyl group, and a methylsulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The synthesis begins with the formation of the morpholine ring through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Methylsulfonyl-Substituted Phenyl Group: The phenyl group with a methylsulfonyl substituent is attached through a nucleophilic substitution reaction, typically using a sulfonyl chloride derivative and a base such as sodium hydroxide.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chloride derivatives in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Removal of the sulfonyl group, yielding a simpler phenyl derivative.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of polymer science.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl and morpholine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
1-Hydroxy-1-methylethyl phenyl ketone: Another photoinitiator with similar applications.
2-Methyl-3-phenyl-3-oxopropan-2-ol: Used in the synthesis of various organic compounds.
Uniqueness
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride stands out due to its combination of a morpholine ring, hydroxyl group, and methylsulfonyl-substituted phenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
104058-18-6 |
|---|---|
Molecular Formula |
C13H20ClNO5S |
Molecular Weight |
337.82 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-methylsulfonylphenyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO5S.ClH/c1-20(17,18)12-4-2-11(3-5-12)13(16)10-14(6-8-15)7-9-19-13;/h2-5,15-16H,6-10H2,1H3;1H |
InChI Key |
RBHZBISRTMQSDR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


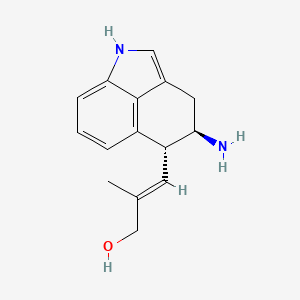

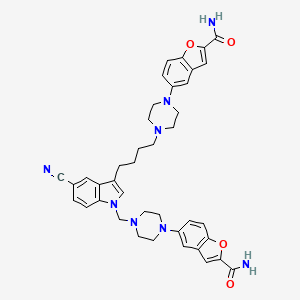

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
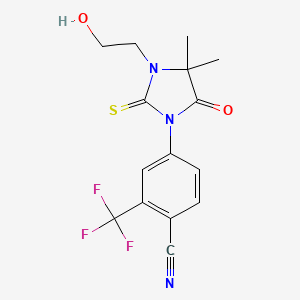
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)

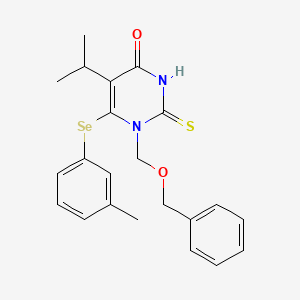
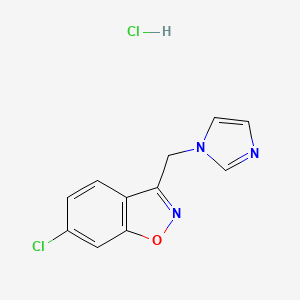

![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

